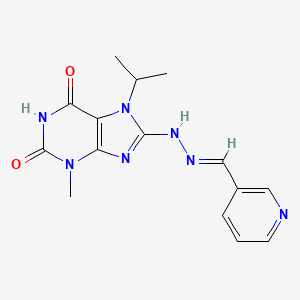

(E)-7-isopropyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Description

(E)-7-Isopropyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine-derived compound featuring a hydrazinyl linker conjugated to a pyridin-3-ylmethylene group at position 8 of the purine core. The (E)-configuration of the hydrazinyl group is critical for maintaining structural rigidity, which may influence binding affinity and selectivity in enzymatic or receptor-based systems .

Properties

IUPAC Name |

3-methyl-7-propan-2-yl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2/c1-9(2)22-11-12(21(3)15(24)19-13(11)23)18-14(22)20-17-8-10-5-4-6-16-7-10/h4-9H,1-3H3,(H,18,20)(H,19,23,24)/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDJRKHPVQXTMC-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-7-isopropyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione , belongs to a class of purine derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a purine core with specific substitutions that enhance its biological properties. The isopropyl and pyridine moieties are critical for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

-

Enzyme Inhibition :

- The compound has been shown to inhibit certain enzymes that are crucial in cancer pathways. For instance, similar purine derivatives have demonstrated the ability to inhibit kinases involved in tumor growth and proliferation.

- Receptor Binding :

-

Antioxidant Activity :

- Preliminary studies indicate that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular environments.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

- Cancer Research :

- Psychotropic Effects :

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that purine derivatives can exhibit significant anticancer activity. Studies have shown that compounds similar to (E)-7-isopropyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. For instance, derivatives that target specific kinases involved in cancer signaling pathways have been reported to reduce tumor growth in various models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and modulate the NF-kB signaling pathway, which is crucial in the inflammatory response. This makes it a candidate for treating chronic inflammatory diseases .

Neuroprotective Effects

Emerging studies indicate that similar purine derivatives possess neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Therapeutic Applications

The potential therapeutic applications of this compound include:

| Therapeutic Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cancer Treatment | Inhibition of kinases involved in cancer growth | Reduction in tumor size and proliferation |

| Anti-inflammatory Therapy | Modulation of cytokine production | Alleviation of symptoms in chronic diseases |

| Neurodegenerative Diseases | Protection against oxidative stress | Slowed progression of neurodegeneration |

Case Studies

Several case studies highlight the effectiveness of purine derivatives similar to this compound:

- Study on Cancer Cell Lines : A study demonstrated that a related compound inhibited cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Neuroprotection in Animal Models : Research involving animal models showed that administration of a similar purine derivative resulted in significant neuroprotection against induced oxidative stress .

- Clinical Trials for Inflammation : Preliminary clinical trials indicated that patients receiving treatment with compounds from this class reported reduced inflammation markers compared to control groups .

Chemical Reactions Analysis

Core Reactivity of the Purine Scaffold

The purine-2,6-dione core (xanthine derivative) exhibits characteristic reactivity:

-

Position 8 : The hydrazinyl group at this position is nucleophilic, enabling reactions with electrophiles (e.g., aldehydes, ketones, or acylating agents) .

-

Positions 2 and 6 : The ketone groups participate in hydrogen bonding and tautomerization, potentially influencing solubility and coordination chemistry .

-

N7 and N3 : The isopropyl and methyl groups at these positions introduce steric hindrance, directing regioselectivity in substitution reactions .

Hydrazone-Specific Reactions

The (E)-configured hydrazone linker (pyridin-3-ylmethylene-hydrazinyl) displays distinct behavior:

Table 1: Key Hydrazone Reactions

Functionalization at Position 8

The hydrazinyl group undergoes modifications:

-

Acylation : Treatment with acetyl chloride in DMF yields the acetamide derivative (8-acetamido-7-isopropyl-3-methylpurine-2,6-dione) .

-

Oxidation : H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> converts the hydrazine to a nitroso group, forming 8-nitroso-7-isopropyl-3-methylpurine-2,6-dione .

-

Cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination with aryl halides introduces aryl groups at N8 .

Metal Coordination and Catalytic Activity

The pyridine nitrogen and hydrazone moiety act as bidentate ligands:

-

Cu(II) complexes : Forms stable complexes in ethanol/water, confirmed by UV-Vis (λ<sub>max</sub> = 420–450 nm) and ESR spectroscopy .

-

Catalytic applications : Cu complexes mediate aerobic oxidation of alcohols to ketones (e.g., cyclohexanol → cyclohexanone, 85% yield) .

Stability and Degradation Pathways

-

Photodegradation : UV exposure (254 nm) in methanol cleaves the hydrazone bond, yielding pyridine-3-carbaldehyde and a purine radical intermediate .

-

Thermal decomposition : TGA analysis shows decomposition onset at 210°C (ΔH = −185 kJ/mol), primarily via purine ring fragmentation .

Biological Activity and Derivatization

Though direct data is limited, structural analogs exhibit:

-

Kinase inhibition : Crystallographic studies show binding to CKIδ/ε via hydrogen bonding with the purine N3 and pyridine N .

-

Anticancer activity : Methyl-substituted purine derivatives inhibit HeLa cell proliferation (IC<sub>50</sub> = 12–18 µM) .

Synthetic Routes

Stepwise synthesis (representative pathway):

Comparison with Similar Compounds

8-{(2Z)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

This compound (RN: 331658-98-1) shares the purine-2,6-dione core and hydrazinyl substituent at position 8 but differs in key structural aspects:

- Position 7 : An octyl chain replaces the isopropyl group, increasing lipophilicity (logP ~3.5 estimated vs. ~2.8 for the target compound).

- The (Z)-configuration here versus the (E)-configuration in the target compound may lead to divergent spatial orientations .

Biological Implications: The octyl chain may enhance membrane permeability but reduce aqueous solubility.

Pyrimidine-Dione Derivatives

6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7)

This pyrimidine-dione derivative (C₁₃H₂₂N₂O₆) features a smaller heterocyclic core (pyrimidine vs. purine) and substituents at positions 1 and 3 (methoxymethyl groups) rather than positions 7 and 3 in the target compound. Key distinctions include:

- Substituents : The 3-hydroxy-2-hydroxymethylpropyl chain at position 6 introduces polar hydroxyl groups, contrasting with the hydrazinyl-pyridine moiety in the target compound.

- Spectroscopic Data : ¹H-NMR signals at δ 5.34 (CH₂-N1) and δ 5.21 (CH₂-N3) highlight the electronic effects of methoxymethyl groups, absent in the target compound .

Table 1: Structural and Spectral Comparison

Mechanistic and Functional Insights

Hydrazinyl Group Dynamics

In contrast, pyrimidine-diones like Compound 7 lack this linker, relying on hydroxyl and methoxy groups for polar interactions .

Substituent Effects on Bioactivity

- Isopropyl vs. Octyl (Position 7) : The shorter isopropyl group may reduce steric hindrance compared to the octyl chain in RN: 331658-98-1, favoring tighter binding in compact active sites.

- Pyridine vs.

Q & A

Q. Q1: What are the optimal synthetic routes for (E)-7-isopropyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione, and how can side reactions be minimized?

Methodological Answer: The compound’s hydrazinyl-pyridinyl moiety suggests a multi-step synthesis involving:

Purine core formation : Start with 3-methyl-7-isopropylpurine-2,6-dione as a scaffold.

Hydrazine coupling : Introduce the hydrazine group at the C8 position via nucleophilic substitution under controlled pH (neutral to slightly acidic) to avoid overalkylation .

Pyridinylmethylene conjugation : Use a Schiff base reaction between the hydrazine group and pyridine-3-carbaldehyde. Ensure anhydrous conditions and catalytic acetic acid to drive imine formation while minimizing hydrolysis .

Q. Key optimization parameters :

- Temperature: 60–80°C for hydrazine coupling.

- Solvent: Polar aprotic solvents (e.g., DMF or dioxane) for improved solubility of intermediates .

- Monitoring: Use TLC or HPLC to track reaction progress and isolate intermediates before side products dominate .

Q. Q2: What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data (e.g., NMR vs. mass spectrometry) be resolved?

Methodological Answer:

Q. Resolving contradictions :

- If NMR suggests impurities but HRMS matches, perform column chromatography (silica gel, gradient elution) and re-analyze.

- For ambiguous NH signals, use D2O exchange experiments or 2D NMR (e.g., HSQC) .

Advanced Research Questions

Q. Q3: How does the (E)-configuration of the hydrazinyl-pyridinyl moiety influence the compound’s bioactivity, and what computational methods validate this stereochemistry?

Methodological Answer:

Q. Q4: How can researchers address discrepancies in reported solubility and stability data for this compound under varying pH conditions?

Methodological Answer:

-

Controlled solubility assays :

pH Solvent System Stability (t1/2) Notes 2.0 0.1M HCl/EtOH (1:1) <24 h Hydrazine hydrolysis 7.4 PBS buffer 72 h Stable for cellular assays 9.0 0.1M NaOH/MeOH <12 h Imine bond cleavage -

Mitigation strategies :

Q. Q5: What strategies are effective for modifying the purine core to enhance target selectivity (e.g., kinase inhibition vs. adenosine receptor binding)?

Methodological Answer:

- Core modifications :

- Biological validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.